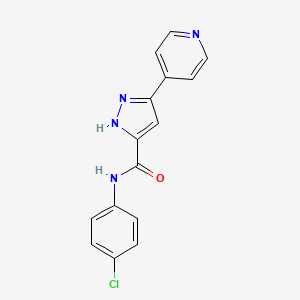
N-(4-chlorophenyl)-5-pyridin-4-yl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-5-pyridin-4-yl-1H-pyrazole-3-carboxamide, commonly known as CP-868,596, is a small molecule inhibitor of the protein c-Met. It was first synthesized by Pfizer in 2005 and has been the subject of extensive scientific research since then.
Wirkmechanismus
CP-868,596 binds to the ATP-binding site of c-Met and inhibits its kinase activity. This leads to the inhibition of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation, survival, and migration. Inhibition of these pathways results in decreased tumor growth, invasion, and metastasis.
Biochemical and Physiological Effects:
CP-868,596 has been shown to inhibit the growth of various types of cancer cells, including lung, breast, and liver cancer cells. It also inhibits the migration and invasion of cancer cells and induces apoptosis, or programmed cell death, in cancer cells. In addition, CP-868,596 has been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CP-868,596 in lab experiments is its specificity for c-Met. This allows researchers to study the effects of c-Met inhibition on cancer cells without the confounding effects of off-target effects. However, one limitation is that CP-868,596 may not accurately reflect the effects of c-Met inhibition in vivo, as it may not fully penetrate tissues or may be metabolized differently in vivo compared to in vitro.
Zukünftige Richtungen
There are several future directions for research on CP-868,596. One direction is to study its efficacy in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another direction is to develop more potent and selective c-Met inhibitors that may have improved efficacy and fewer side effects. Additionally, further research is needed to understand the mechanisms of resistance to c-Met inhibitors and to develop strategies to overcome this resistance.
Synthesemethoden
The synthesis of CP-868,596 involves a multi-step process that begins with the reaction of 4-chlorobenzonitrile with 2-bromopyridine to form 4-chloro-2-(pyridin-2-yl)benzonitrile. This intermediate is then reacted with hydrazine hydrate and acetic acid to form 4-chloro-2-(pyridin-2-yl)phenylhydrazine. The final step involves the reaction of this intermediate with 3-(dimethylamino)acryloyl chloride to form CP-868,596.
Wissenschaftliche Forschungsanwendungen
CP-868,596 has been extensively studied for its potential therapeutic applications in cancer treatment. The protein c-Met is overexpressed in many types of cancer, including lung, breast, and liver cancer, and is associated with tumor growth, invasion, and metastasis. CP-868,596 inhibits the activity of c-Met and has been shown to inhibit tumor growth in preclinical studies.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-3-pyridin-4-yl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O/c16-11-1-3-12(4-2-11)18-15(21)14-9-13(19-20-14)10-5-7-17-8-6-10/h1-9H,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRMHNBJTZLEPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=NN2)C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorophenyl)-5-(pyridin-4-YL)-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B7548288.png)
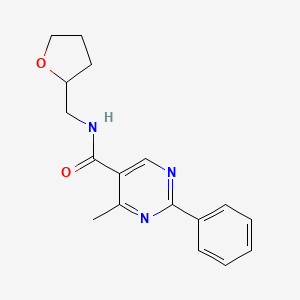
![2-chloro-N-[4-(6-methoxy-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B7548294.png)

![5-{[2-(4-fluorophenyl)pyrrolidin-1-yl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B7548302.png)
![[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7548306.png)
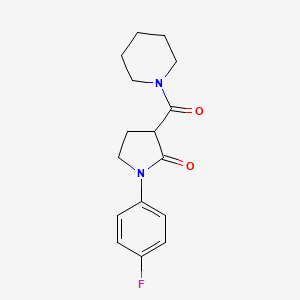
![N-(3-chloro-4-fluorophenyl)-1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B7548334.png)
![2-[4-(cyclopentylamino)-2-oxoquinazolin-1(2H)-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B7548342.png)
![N-(3-ethoxypropyl)-4-[2-(4-methoxyphenoxy)pyrimidin-5-yl]benzamide](/img/structure/B7548345.png)
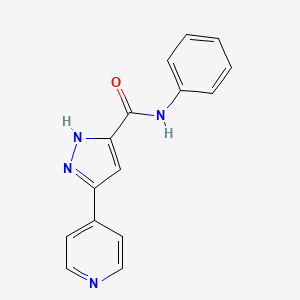
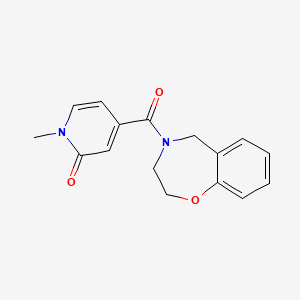
![1-(4-methoxybenzoyl)-4-[(5-pyridin-4-yl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B7548370.png)